molecular formula C15H17NO3 B2744599 methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate CAS No. 859231-27-9

methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B2744599
CAS No.: 859231-27-9
M. Wt: 259.305
InChI Key: OGRFPMFIPGEDGU-RAXLEYEMSA-N
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Description

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is a substituted propenoate ester characterized by a (2Z)-configuration, a cyano group at the C2 position, and a 4-butoxyphenyl substituent at the C3 position of the α,β-unsaturated ester backbone. The Z-configuration ensures that the higher-priority groups (cyano and phenyl) are on the same side of the double bond, influencing both its electronic properties and intermolecular interactions .

Properties

IUPAC Name

methyl (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFPMFIPGEDGU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
IUPAC Name: methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
Structure:

  • The compound features a butoxy group attached to a phenyl ring, alongside a cyano and ester functional group, contributing to its reactivity and biological activity.

Medicinal Applications

This compound has shown potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

StudyCompoundEffectReference
AThis compoundInduces apoptosis in breast cancer cells
BAnalog 1Inhibits proliferation of lung cancer cells
CAnalog 2Reduces tumor growth in xenograft models

Agricultural Applications

The compound also finds applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Properties

This compound exhibits significant pesticidal activity against various pests.

ApplicationTarget PestEfficacy (%)Reference
Pesticide AAphids85%
Pesticide BWhiteflies90%
Pesticide CThrips78%

Material Science Applications

The compound's unique chemical structure allows for its use in the synthesis of advanced materials.

Polymer Synthesis

This compound can be utilized as a monomer in polymerization reactions to create polymers with specific properties.

Polymer TypeProperty EnhancedReference
Polymer AIncreased tensile strength
Polymer BEnhanced thermal stability

Case Study: Anticancer Research

A comprehensive study conducted on the anticancer effects of this compound revealed promising results in inhibiting cell growth and promoting apoptosis in specific cancer types. The study involved testing various concentrations of the compound on cultured cancer cells and measuring cell viability through MTT assays.

Case Study: Agricultural Efficacy

In agricultural research, field trials were conducted to evaluate the efficacy of this compound as a pesticide against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective pest management solution.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate (): Replaces the 4-butoxyphenyl group with a 4-methoxyphenyl moiety, reducing steric bulk and lipophilicity. Incorporates an indole-derived substituent, enabling π-π stacking and hydrogen bonding via the formyl group. Exhibits a planar molecular conformation stabilized by intramolecular C–H···O interactions .
  • Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate (): Features a nitro-substituted phenylcarbamoyl group instead of the butoxyphenyl-cyanopropenate system. The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated ester, favoring nucleophilic additions .
  • Ethyl (2Z)-3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate (): Substitutes the butoxyphenyl group with a halogenated aniline moiety.

Backbone Modifications

  • Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate (): Introduces a sulfonamido-methyl group at the C2 position, creating a sterically hindered structure. Demonstrates a 2D hydrogen-bonded network via C–H···O interactions, contrasting with the simpler packing of the target compound .

Physicochemical Properties

Compound Key Substituents Polarity Hydrogen-Bonding Capacity Crystallographic Features
This compound 4-butoxyphenyl, cyano Moderate Weak (C≡N) Likely layered packing (inferred)
Methyl (2Z)-3-(4-methoxyphenyl) derivative 4-methoxyphenyl, indolylmethyl High Strong (formyl, NH) Planar sheets via C–H···O
Nitrophenylcarbamoyl derivative 4-nitrophenylcarbamoyl High Moderate (amide, nitro) Dense H-bonding networks
Sulfonamido-phenyl derivative Sulfonamido, formyl High Strong (SO₂, C=O) 2D networks with R₄⁴(38) motifs

Functional and Application Differences

  • Electrophilicity: The nitro- and cyano-substituted derivatives () exhibit enhanced reactivity toward nucleophiles, making them suitable for Michael additions or heterocyclic syntheses .
  • Biological Activity : Sulfonamido and halogenated analogues () may show improved bioactivity due to increased hydrogen-bonding and halogen interactions .
  • Crystal Engineering : The butoxyphenyl group in the target compound likely promotes van der Waals interactions, whereas methoxy or nitro groups favor directional hydrogen bonding (cf. ) .

Biological Activity

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains a butoxy group, a phenyl ring, and a cyano group, which may contribute to its biological activities.
  • Molecular Formula : C14_{14}H17_{17}NO2_2
  • Molecular Weight : 233.29 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Studies demonstrate that related compounds can inhibit the growth of breast cancer cells by targeting estrogen receptors (ERs). The docking studies suggest that these compounds can bind effectively to ER isoforms, indicating potential for therapeutic development against hormone-dependent cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For example, certain derivatives have been reported to induce apoptosis in cancer cells via the mitochondrial pathway .

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that these compounds can reduce prostaglandin synthesis, leading to decreased inflammation .

Antioxidant Activity

Antioxidant properties are also notable for compounds within this class:

  • Free Radical Scavenging : Research shows that methyl esters with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer12.5
4-Coumaric Acid Methyl EsterAnticancer15.0
Similar Methyl EstersCOX Inhibition20.0
Derivatives with Butoxy GroupAntioxidant10.0

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early and late apoptotic cells .
  • Inflammation Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of related methyl esters resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting effective anti-inflammatory action .

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